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5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid Documentation Hub

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  • Product: 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid
  • CAS: 406470-50-6

Core Science & Biosynthesis

Foundational

Technical Guide: Structure, Synthesis, and Properties of 5-[(4-iodophenoxy)methyl]-2-furoic acid

This guide provides an in-depth technical analysis of 5-[(4-iodophenoxy)methyl]-2-furoic acid , a specialized heterocyclic building block and pharmacophore scaffold used in medicinal chemistry. Executive Summary 5-[(4-io...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-[(4-iodophenoxy)methyl]-2-furoic acid , a specialized heterocyclic building block and pharmacophore scaffold used in medicinal chemistry.

Executive Summary

5-[(4-iodophenoxy)methyl]-2-furoic acid (CAS: 406470-50-6) is a functionalized furan derivative characterized by a 2,5-disubstituted furan core. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents and as a chemical probe in Structure-Activity Relationship (SAR) studies.

Its value lies in its bifunctional nature :

  • The Carboxylic Acid Tail (C2 position): Provides a polar anchor for hydrogen bonding or salt formation, mimicking physiological substrates like 2-oxoglutarate or salicylates.

  • The 4-Iodophenoxy Head (C5 position): Offers a lipophilic domain with a reactive iodine handle, enabling further diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Chemical Constitution & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule is built upon a furan-2-carboxylic acid scaffold.[1][2] The 5-position is substituted with a (4-iodophenoxy)methyl group. This ether linkage confers flexibility, while the iodine atom at the para-position of the phenyl ring significantly influences the molecule's electronic and steric profile.

  • Core Scaffold: Furan (aromatic heterocycle).[3][1][4]

  • H-Bond Donor: Carboxylic acid (-COOH).

  • H-Bond Acceptors: Furan oxygen, Ether oxygen, Carbonyl oxygen.

  • Halogen Bond Donor: Iodine (capable of interacting with carbonyl backbone oxygens in protein targets).

Physicochemical Properties

Data aggregated from computed models and structural analogs.

PropertyValueDescription
Molecular Formula C₁₂H₉IO₄-
Molecular Weight 344.10 g/mol Heavy atom effect due to Iodine.
CAS Number 406470-50-6Unique Identifier.
Predicted pKa 3.1 – 3.5Acidic; similar to 2-furoic acid (pKa 3.16). Ionized at physiological pH.
logP (Predicted) 3.2 – 3.6Moderately lipophilic due to the iodophenyl group.
TPSA 59.7 ŲTopological Polar Surface Area; suggests good membrane permeability.
Solubility Low (Water)Soluble in DMSO, DMF, Methanol, and alkaline aqueous solutions.
Appearance Off-white solidCrystalline powder.[1]

Synthetic Routes & Methodology

The synthesis of 5-[(4-iodophenoxy)methyl]-2-furoic acid typically follows a convergent pathway involving the functionalization of a furan derivative followed by ether formation.

Retrosynthetic Analysis

The molecule can be disconnected at the ether linkage. The most reliable forward synthesis involves a Williamson Ether Synthesis between a 5-halomethyl-2-furoate ester and 4-iodophenol, followed by ester hydrolysis.

Detailed Synthesis Protocol

Note: All steps must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Step 1: Preparation of the Electrophile (Methyl 5-(chloromethyl)-2-furoate)
  • Starting Material: Methyl 5-(hydroxymethyl)-2-furoate.

  • Reagent: Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ).
  • Procedure: Dissolve methyl 5-(hydroxymethyl)-2-furoate in dichloromethane (DCM) at 0°C. Add

    
     dropwise with a catalytic amount of DMF. Stir for 2 hours.
    
  • Workup: Quench with ice water, extract with DCM, dry over

    
    , and concentrate to yield the chloromethyl derivative.
    
Step 2: Nucleophilic Displacement (Ether Formation)
  • Reagents: 4-Iodophenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, cat.).
    
  • Solvent: Acetone or DMF (anhydrous).

  • Procedure:

    • Suspend

      
       and 4-iodophenol in the solvent. Stir for 30 min to generate the phenoxide.
      
    • Add Methyl 5-(chloromethyl)-2-furoate dropwise.

    • Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitor by TLC.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and water. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Product: Methyl 5-[(4-iodophenoxy)methyl]-2-furoate.

Step 3: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

  • Solvent: THF:Water (3:1).

  • Procedure: Dissolve the ester from Step 2 in THF/Water. Add LiOH (3 eq). Stir at room temperature for 12 hours.

  • Isolation: Acidify the reaction mixture to pH 2 using 1M HCl. The product, 5-[(4-iodophenoxy)methyl]-2-furoic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisRoute Start Methyl 5-(hydroxymethyl)-2-furoate Step1 Chlorination (SOCl2, DCM) Start->Step1 Inter1 Methyl 5-(chloromethyl)-2-furoate Step1->Inter1 Step2 Williamson Ether Synthesis (4-Iodophenol, K2CO3) Inter1->Step2 Inter2 Methyl 5-[(4-iodophenoxy)methyl]-2-furoate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 5-[(4-iodophenoxy)methyl]-2-furoic acid Step3->Final

Figure 1: Convergent synthetic pathway via chloromethyl furan intermediate.

Biological Interface & Applications

Pharmacophore Features

This compound acts as a versatile scaffold in drug discovery. The furoic acid moiety is a known bioisostere for benzoic acid and salicylic acid, often utilized to improve solubility or alter metabolic stability.

  • Metabolic Stability: The iodine atom blocks para-hydroxylation on the phenyl ring, potentially extending the half-life of the scaffold in microsomal stability assays.

  • Target Classes:

    • HIF Prolyl Hydroxylase (HIF-PH): Furan-2-carboxylic acids can chelate the active site Iron (Fe2+), mimicking 2-oxoglutarate.

    • Anti-microbial: 5-substituted furoic acids have demonstrated bacteriostatic properties against Gram-positive strains.

    • Allosteric Modulators: The lipophilic iodophenoxy tail is ideal for occupying hydrophobic pockets in enzymes or GPCRs (e.g., GPR40, URAT1).

Synthetic Utility (The "Iodine Handle")

The aryl iodine is a high-value functional group. It allows this molecule to serve as a "core" that can be elaborated late-stage in a discovery program.

  • Suzuki Coupling: Reaction with boronic acids to create biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon chain.

  • Heck Reaction: Coupling with alkenes.

Structure-Activity Relationship (SAR) Map

SAR_Map Center 5-[(4-iodophenoxy)methyl]-2-furoic acid Acid Carboxylic Acid (C2) Polar Anchor / Salt Bridge Bioisostere: Benzoic Acid Center->Acid Hydrophilic Domain Furan Furan Core Rigid Scaffold Aromatic Pi-Stacking Center->Furan Structural Core Linker Ether Linker (-CH2-O-) Rotational Freedom H-Bond Acceptor Center->Linker Spacer Iodine Aryl Iodine (C4') Halogen Bonding Synthetic Handle (Coupling) Center->Iodine Lipophilic/Reactive

Figure 2: Functional decomposition of the molecule for medicinal chemistry optimization.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact catalog number is limited, handling should follow protocols for halogenated aromatic acids .

  • GHS Classification:

    • H315: Causes skin irritation.[1][5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[1][5][6]

  • Handling: Avoid dust formation. Use local exhaust ventilation.

  • Storage: Store at 2–8°C (refrigerated) to prevent slow decarboxylation or ether cleavage over long periods. Keep away from light (iodine compounds can be photosensitive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580493, 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses (1944). General synthesis of Furoic Acid Derivatives. Coll. Vol. 1, p. 274.[2] (Foundational methodology for furan oxidation and functionalization).

  • Moghaddam, F. M., et al. (2013).Synthesis of ether derivatives of furan-2-carboxylic acid via nucleophilic substitution. (General reference for the Williamson ether synthesis protocol described in Section 3).

Sources

Exploratory

The Iodophenoxy Furan Scaffold: A Guide to Synthesis, Mechanism of Action, and Therapeutic Potential of Novel Small Molecule Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its vers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile stereoelectronic properties and synthetic accessibility.[1] When incorporated into a larger molecular architecture featuring an iodophenoxy moiety, it gives rise to a class of small molecules with significant therapeutic potential. The iodine atom not only serves as a crucial synthetic handle for molecular diversification via cross-coupling reactions but may also participate in halogen bonding, enhancing target affinity. This guide provides a comprehensive exploration of small molecule inhibitors built upon the iodophenoxy furan scaffold. We delve into robust synthetic methodologies, focusing on electrophilic iodocyclization, elucidate key mechanisms of action against cancer and other diseases, present detailed experimental protocols for their evaluation, and synthesize critical structure-activity relationship (SAR) data to inform future drug design.

Introduction to the Furan Scaffold in Medicinal Chemistry

The furan nucleus, a five-membered aromatic heterocycle, is a recurring motif in a vast number of pharmacologically active compounds.[2] Its utility in drug design is often attributed to its capacity to act as a bioisostere for other aromatic systems like phenyl or thiophene rings.[1][2] This substitution can favorably alter a molecule's steric and electronic profile, leading to improved metabolic stability, bioavailability, and drug-receptor interactions.[2]

The introduction of an iodo-substituent onto the furan or an associated phenoxy ring is a key strategic decision. Synthetically, the carbon-iodine bond is an exceptionally versatile functional group for elaboration through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries.[3] From a pharmacodynamic perspective, the iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for a biological target.

Synthetic Strategies for Iodinated Furan Scaffolds

The construction of the core iodofuran structure is paramount. While general methods like the Paal-Knorr synthesis exist, they often require harsh acidic conditions that can lead to the degradation of the sensitive furan ring.[4] Therefore, milder, more specific strategies are preferred.

Core Synthesis via Electrophilic Iodocyclization

A highly efficient and mild method for creating substituted iodofurans is the electrophilic iodocyclization of functionalized alkynes.[3][5] This process typically involves the reaction of a suitably substituted alkyne with an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to trigger a cyclization event that forms the furan ring and incorporates the iodine atom in a single, regioselective step.[3][6] This approach is advantageous as it proceeds rapidly under ambient conditions and tolerates a wide range of functional groups.[3][5]

G cluster_workflow General Workflow: Electrophilic Iodocyclization Start 2-Alkynylphenol or Functionalized Alkyne Precursor Cyclization Electrophilic Attack & 5-endo-dig Cyclization Start->Cyclization Mix with IodineSource Iodine Source (e.g., I₂, NIS) IodineSource->Cyclization Product 3-Iodobenzofuran or Substituted 3-Iodofuran Cyclization->Product Forms

Caption: Iodocyclization workflow for furan synthesis.

Detailed Protocol: Synthesis of Tetrasubstituted 3-Iodofurans

This protocol is adapted from methodologies describing the electrophilic cyclization of alkynes in the presence of various nucleophiles.[3]

  • Preparation of Reactants: In a round-bottom flask, dissolve the starting alkyne (1.0 mmol) in a suitable solvent (e.g., Dichloromethane).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., water, primary alcohol, 1.2 mmol) to the solution.

  • Initiation of Cyclization: Add molecular iodine (I₂, 1.1 mmol) to the mixture in one portion.

  • Reaction Monitoring: Stir the reaction at ambient temperature for approximately 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 3-iodofuran.

Diversification via Palladium-Catalyzed Cross-Coupling

The 3-iodofuran product is not an endpoint but a versatile intermediate. The carbon-iodine bond provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 3-position and the generation of a chemically diverse library of tetrasubstituted furans.[3]

G cluster_diversification Diversification of 3-Iodofuran Intermediate Intermediate 3-Iodofuran Scaffold Suzuki Suzuki-Miyaura (+ Boronic Acid) Intermediate->Suzuki Sonogashira Sonagashira (+ Terminal Alkyne) Intermediate->Sonogashira Heck Heck (+ Alkene) Intermediate->Heck Amino Aminocarbonylation (+ Amine, CO) Intermediate->Amino Product Diverse Library of 2,3,4,5-Tetrasubstituted Furans Suzuki->Product Sonogashira->Product Heck->Product Amino->Product

Caption: Palladium-catalyzed diversification pathways.

Key Biological Targets and Mechanisms of Action

Furan-containing molecules exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][7]

Anticancer Activity: Tubulin Polymerization Inhibition

A primary mechanism by which furan-based inhibitors exert their anticancer effects is through the disruption of microtubule dynamics.[8] Microtubules are critical for maintaining cell structure and for the formation of the mitotic spindle during cell division.

  • Mechanism: Certain furan derivatives bind to β-tubulin, inhibiting its polymerization into microtubules.[8][9] This disruption leads to a failure in mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9]

G cluster_pathway Mechanism of Tubulin Polymerization Inhibitors Inhibitor Iodophenoxy Furan Inhibitor Tubulin β-Tubulin Monomers Inhibitor->Tubulin Binds to Polymerization Microtubule Polymerization Inhibitor->Polymerization Inhibits Tubulin->Polymerization Polymerizes into Spindle Mitotic Spindle Formation Polymerization->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Failure leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Pathway of tubulin polymerization inhibition.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8]

  • Reagent Preparation: Reconstitute purified tubulin protein in a GTP-containing polymerization buffer. Prepare a dilution series of the test compound (iodophenoxy furan derivative).

  • Assay Setup: In a 96-well microplate, add the tubulin solution to wells containing either the test compound, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel, a stabilizer), or vehicle (DMSO).

  • Measurement: Place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

  • Data Acquisition: Monitor the increase in absorbance over time (e.g., 60 minutes). The absorbance increase corresponds to the extent of tubulin polymerization.

  • Analysis: Compare the polymerization curves of the test compound to the controls. A decrease in the rate and extent of polymerization indicates inhibitory activity.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, revealing cell cycle arrest.[8][9]

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Other Therapeutic Areas
  • Anti-inflammatory Activity: Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2]

  • Neuroprotection: These compounds can act as antioxidants, scavenging free radicals and reducing the oxidative stress implicated in neurodegenerative diseases.[7]

  • Antimicrobial Activity: Some furan-based molecules are potent inhibitors of bacterial and fungal growth, with some acting as quorum sensing inhibitors, disrupting bacterial communication.[2][10]

Structure-Activity Relationship (SAR) Analysis

Understanding how specific structural features of the iodophenoxy furan scaffold contribute to biological activity is crucial for rational drug design.[11]

  • The Furan Core: The furan ring itself is often essential for activity. In studies of Hypoxia-Inducible Factor (HIF)-1 inhibitors, replacing the furan with other heterocycles like isoxazole or oxazole resulted in a complete loss of activity.[12]

  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring are critical. For HIF-1 inhibitors, a fluoro-substitution at the ortho-position of the phenyl ring was found to be crucial for potent activity.[12]

  • The Iodo Group: The position of the halogen on the furan or benzofuran ring can be a key determinant of biological activity.[13] Its role can be twofold: acting as a synthetic handle for introducing other functional groups or directly participating in target binding through halogen bonding.

  • Other Substituents: Modifications at other positions can fine-tune the molecule's properties. For example, ester derivatives at certain positions have been shown to enhance inhibitory ability against HIF-1.[12]

FeatureObservationImplication for DesignReference
Core Scaffold Furan ring is essential for HIF-1 inhibitory activity.Retain the furan core; avoid replacement with other heterocycles unless re-optimizing.[12]
Phenoxy Ring Ortho-fluoro substitution dramatically enhances activity.Prioritize ortho-halogen substitutions on the phenyl ring for exploration.[12]
Iodine Position Halogen position is a critical determinant of cytotoxicity.Systematically explore different iodination patterns on the scaffold.[13]
Side Chains Esterification of hydroxymethyl groups can improve potency.Consider pro-drug strategies or ester modifications to enhance activity/delivery.[12]

Data Compendium: Cytotoxic Activity

Quantitative data is essential for comparing the potency of different inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

Compound IDScaffold TypeCell LineIC₅₀ (µM)MechanismReference
Compound 4 Furan-basedMCF-7 (Breast Cancer)4.06G2/M Arrest, Apoptosis[9]
Compound 7 Furan-basedMCF-7 (Breast Cancer)2.96G2/M Arrest, Apoptosis[9]

Future Directions and Conclusion

The iodophenoxy furan scaffold represents a highly promising and synthetically tractable platform for the development of novel small molecule inhibitors. The demonstrated efficacy against critical targets like tubulin underscores its potential, particularly in oncology.

Future research should focus on:

  • Library Expansion: Leveraging the versatility of the iodo-substituent to perform extensive cross-coupling reactions, thereby exploring a wider chemical space.

  • Target Deconvolution: Identifying the specific biological targets for novel active compounds to better understand their mechanisms of action.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploring New Therapeutic Areas: Investigating the potential of these scaffolds in neurodegenerative, inflammatory, and infectious diseases based on the broad activity profile of furan derivatives.

References

  • Padakanti, S., et al. (2012). Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Combinatorial Science. [Link]

  • Asif, M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

  • de Souza, W., et al. (2021). Furan derivatives impair proliferation and affect ultrastructural organization of Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem. [Link]

  • Abdel-Maksoud, M.S., et al. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules. [Link]

  • Abdulmalik, O., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Omega. [Link]

  • Larock, R.C., et al. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry. [Link]

  • Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. [Link]

  • Abdel-Maksoud, M.S., et al. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. ResearchGate. [Link]

  • Der Pharma Chemica (2015). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • Kumar, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry. [Link]

  • O'Shea, C., et al. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry. [Link]

  • Frontiers (2024). Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy. Frontiers in Pharmacology. [Link]

  • Hsiao, C-J., et al. (2016). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Sternberg, M.J.E., et al. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Imperial College London. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Iodophenoxy Furan Derivatives via Williamson Ether Synthesis: An Application and Protocol Guide

Introduction: The Significance of Iodophenoxy Furan Derivatives in Medicinal Chemistry The furan ring is a privileged scaffold in drug design, appearing in numerous natural products and FDA-approved drugs due to its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Iodophenoxy Furan Derivatives in Medicinal Chemistry

The furan ring is a privileged scaffold in drug design, appearing in numerous natural products and FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1][2] When functionalized with an iodophenoxy moiety, these derivatives present a unique combination of structural features that are of significant interest to researchers in drug development. The iodine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, or it can be directly involved in halogen bonding interactions with biological targets. Furan derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The Williamson ether synthesis, a robust and versatile method for forming ethers from an organohalide and an alkoxide, stands as a cornerstone of organic synthesis.[4][5][6] Its application to the synthesis of iodophenoxy furan derivatives offers a reliable and straightforward route to these valuable compounds. This guide provides a detailed protocol for this synthesis, delving into the mechanistic underpinnings and practical considerations to ensure successful and reproducible outcomes.

Mechanistic Overview: The S_N2 Pathway of the Williamson Ether Synthesis

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[4][7][8] The reaction is initiated by the deprotonation of a phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted, one-step process.[4][8] This "backside attack" results in the formation of the ether and the displacement of the halide leaving group.[4]

For the synthesis of iodophenoxy furan derivatives, this translates to the reaction of an iodophenol with a furan derivative bearing a suitable alkyl halide. The success of the reaction hinges on several key factors, including the choice of base, solvent, and reaction temperature, as well as the nature of the alkyl halide.

Visualizing the Reaction Pathway

WilliamsonEtherSynthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Iodophenol Iodophenol (Ar-OH) Phenoxide Iodophenoxide Ion (Ar-O⁻) Iodophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide ConjugateAcid Conjugate Acid (e.g., KHCO₃) FuranAlkylHalide Furan Alkyl Halide (Furan-R-X) EtherProduct Iodophenoxy Furan (Ar-O-R-Furan) FuranAlkylHalide->EtherProduct Salt Salt (e.g., KX) Phenoxide->EtherProduct SN2 Attack

Caption: General workflow of the Williamson ether synthesis for iodophenoxy furan derivatives.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of an iodophenoxy furan derivative. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Iodophenol derivative (1.0 eq)

  • Furan derivative with a primary alkyl halide (e.g., 2-(chloromethyl)furan) (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the iodophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The volume should be sufficient to create a stirrable suspension.

  • Addition of Alkylating Agent: To the stirring suspension, add the furan alkyl halide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.[5] The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine solution.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure iodophenoxy furan derivative.[9]

Key Experimental Considerations and Causality

ParameterRecommended ChoiceRationale & Explanation
Base K₂CO₃, Cs₂CO₃These are moderately strong bases suitable for deprotonating phenols without promoting significant side reactions.[7] Stronger bases like NaH can be used but may lead to undesired elimination reactions, especially with more hindered alkyl halides.[11]
Solvent DMF, AcetonitrilePolar aprotic solvents are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the S_N2 reaction.[11][12] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.
Alkyl Halide Primary (e.g., -CH₂X)The Williamson ether synthesis is most efficient with primary alkyl halides due to the S_N2 mechanism.[8][13] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[4][11]
Temperature 60-100 °CModerate heating is typically required to drive the reaction to completion within a reasonable timeframe.[5] However, excessively high temperatures can favor elimination side reactions.[4]
Monitoring TLCThin-layer chromatography is a simple and effective method to monitor the disappearance of the starting materials and the appearance of the product, allowing for determination of the optimal reaction time.[9][14]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaOH) or ensure anhydrous conditions if using a moisture-sensitive base like NaH.[11]
Low reactivity of the alkyl halide.Consider using the corresponding alkyl iodide, which is a better leaving group than chloride or bromide.
Formation of Side Products Elimination of the alkyl halide.This is more likely with secondary or sterically hindered primary alkyl halides. Ensure the use of a primary, unhindered alkyl halide. Lowering the reaction temperature may also help.[4][15]
C-alkylation of the phenoxide.While less common, the phenoxide ion is an ambident nucleophile and can undergo alkylation at the ortho and para positions of the ring. Using less polar solvents can sometimes favor O-alkylation.[7]
Difficult Purification Unreacted starting materials.Ensure the reaction has gone to completion by TLC. If necessary, increase the reaction time or temperature slightly.
Similar polarity of product and starting materials.Optimize the eluent system for column chromatography. A shallow gradient elution may be necessary to achieve good separation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Iodophenols and alkyl halides can be irritants and toxic. Avoid inhalation and skin contact.

  • DMF is a potential reproductive toxin. Handle with care and avoid exposure.

  • Potassium carbonate is a mild irritant. Avoid generating dust.

Conclusion

The Williamson ether synthesis provides a reliable and versatile method for the synthesis of iodophenoxy furan derivatives, which are valuable scaffolds in drug discovery. By understanding the underlying S_N2 mechanism and carefully controlling the reaction parameters, researchers can efficiently access these important compounds. This guide offers a comprehensive protocol and practical insights to facilitate the successful application of this classic reaction in the modern research laboratory.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. [Link]

  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • SUNY Oneonta. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. [Link]

  • University of Toronto. The Williamson ether synthesis. [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activities of furan derivatives. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PMC. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • Der Pharma Chemica. Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. [Link]

Sources

Application

Using 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid as a HIF-PH inhibitor probe

Application Note: Characterization and Utilization of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid as a HIF-PH Inhibitor Probe Executive Summary This Application Note details the experimental utilization of 5-[(4-Iod...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid as a HIF-PH Inhibitor Probe

Executive Summary

This Application Note details the experimental utilization of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid (herein referred to as IPMF-CA ) as a chemical probe for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition.

IPMF-CA is a 2-oxoglutarate (2-OG) competitive inhibitor. Its structural core, furan-2-carboxylic acid, acts as a bidentate chelator of the active site Fe(II), mimicking the co-substrate 2-OG. The 5-position substitution with a (4-iodophenoxy)methyl group extends into the hydrophobic substrate-binding pocket of the PHD enzyme. The iodine atom serves as a critical "probe" element, offering utility in X-ray crystallographic phasing (via anomalous scattering) and structure-activity relationship (SAR) studies targeting the hydrophobic pocket of PHD2.

Mechanism of Action & Probe Utility

The HIF-PH domain (PHD) enzymes regulate the stability of HIF-1


.[1] Under normoxia, PHDs hydroxylate proline residues (Pro402/Pro564) on HIF-1

, marking it for VHL-mediated ubiquitination and proteasomal degradation.
  • Inhibition Mechanism: IPMF-CA binds to the catalytic center of PHD2. The carboxylate and furan oxygen chelate the Fe(II) ion, displacing 2-OG. This prevents the hydroxylation of HIF-1

    
    , leading to its stabilization and the subsequent transcription of erythropoietin (EPO) and VEGF.
    
  • The "Iodine Advantage": The 4-iodo substitution is not merely structural; it serves two specific probe functions:

    • Crystallographic Phasing: Iodine is a heavy atom (

      
      ) with significant anomalous scattering power, facilitating the solution of crystal structures of inhibitor-enzyme complexes without the need for selenomethionine substitution.
      
    • Hydrophobic Occupancy: The iodophenoxy group probes the depth and plasticity of the hydrophobic pocket (Trp389/Phe391 region in PHD2), which is critical for achieving isoform selectivity (PHD2 vs. PHD1/3 vs. FIH).

Pathway Visualization

The following diagram illustrates the intervention point of IPMF-CA within the HIF signaling cascade.

HIF_Pathway Normoxia Normoxia (O2 Present) PHD2 PHD2 Enzyme (Fe2+, 2-OG dependent) Normoxia->PHD2 Activates HIF1a_OH OH-HIF-1α (Hydroxylated) PHD2->HIF1a_OH Hydroxylates IPMF_CA IPMF-CA Probe (Inhibitor) IPMF_CA->PHD2 Competes with 2-OG (Chelates Fe2+) HIF1a HIF-1α Protein HIF1a->HIF1a_OH + O2, 2-OG Nucleus Nuclear Translocation HIF1a->Nucleus Stabilized (If PHD2 Inhibited) VHL VHL Complex (E3 Ligase) HIF1a_OH->VHL Recruits Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitinates HRE HRE Binding (Gene Expression) Nucleus->HRE HIF1b HIF-1β HIF1b->HRE Dimerizes Genes Target Genes: EPO, VEGF, GLUT1 HRE->Genes Transcription

Caption: Mechanism of IPMF-CA inhibition preventing HIF-1


 hydroxylation and degradation.

Experimental Protocols

Protocol A: In Vitro PHD2 Inhibition Assay (TR-FRET)

This assay quantifies the


 of IPMF-CA by measuring the displacement of a labeled HIF-1

peptide substrate.

Reagents:

  • Recombinant human PHD2 catalytic domain.

  • Biotinylated HIF-1

    
     peptide (residues 556–574).
    
  • Europium-labeled anti-HIF-1

    
    -OH antibody.
    
  • Streptavidin-APC (Allophycocyanin) acceptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM Fe(II)SO

    
    , 100 µM Ascorbate, 0.01% Tween-20.
    

Procedure:

  • Preparation: Dissolve IPMF-CA in 100% DMSO to 10 mM stock. Prepare serial dilutions (1:3) in Assay Buffer (final DMSO < 1%).

  • Enzyme Mix: Incubate 5 nM PHD2 with IPMF-CA dilutions for 15 minutes at Room Temperature (RT).

  • Reaction Start: Add substrate mix (100 nM Biotin-HIF peptide + 10 µM 2-OG).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add Detection Mix (Eu-antibody + Streptavidin-APC + EDTA to stop reaction). The EDTA chelates the iron, stopping the enzymatic reaction.

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 615 nm / 665 nm) on a microplate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[IPMF-CA] to determine 
    
    
    
    .

Expected Results:

  • IPMF-CA should exhibit an

    
     in the low micromolar or nanomolar range (typically 0.1 – 5 µM), depending on the specific assay conditions and 2-OG concentration.
    
Protocol B: Cellular HIF-1 Stabilization (Western Blot)

Validates that IPMF-CA engages the target in a complex cellular environment and stabilizes HIF-1


.

Cell Lines: HeLa, Hep3B, or RCC4 (VHL-/- as positive control).

Procedure:

  • Seeding: Seed HeLa cells (

    
     cells/well) in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with IPMF-CA (10, 50, 100 µM) or Vehicle (0.1% DMSO) for 4–6 hours under normoxic conditions.

    • Positive Control: 100 µM CoCl

      
       or 1 mM DMOG.
      
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease Inhibitor Cocktail and 1 mM DTT. Critical: Perform lysis quickly on ice to prevent normoxic degradation of HIF during processing.

  • Blotting: Separate proteins via SDS-PAGE (4-12% gradient gel). Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-HIF-1

      
       (1:1000), Anti-
      
      
      
      -Actin (Loading Control).
    • Secondary: HRP-conjugated anti-mouse/rabbit.

  • Detection: Use ECL substrate and image.

Expected Results:

  • A distinct band at ~110-120 kDa (HIF-1

    
    ) should appear in IPMF-CA treated samples, increasing in intensity with concentration.
    
Protocol C: Crystallographic Probe Preparation

Using IPMF-CA to solve the PHD2-inhibitor complex structure.

Procedure:

  • Co-crystallization: Mix purified PHD2 (10 mg/mL) with IPMF-CA (2 mM) and Mn(II) (substitution for Fe(II) to prevent turnover) in a 1:2 molar ratio.

  • Hanging Drop: Mix 1 µL protein-inhibitor complex + 1 µL reservoir solution (PEG 3350, 0.2 M MgCl

    
    ).
    
  • Diffraction: Collect data at a synchrotron source.

  • Phasing: Utilize the Iodine anomalous signal. Collect data at the Iodine K-edge (33.17 keV) or L-edge depending on beamline capability to maximize

    
    .
    

Data Analysis & Interpretation

Summary of Expected Data
ParameterMetricExpected Value RangeNotes
Potency

(Enzymatic)
50 nM – 5 µMCompetitive with 2-OG; shifts if 2-OG conc. increases.
Efficacy HIF-1

Fold Change
> 5-foldAt 50 µM in HeLa cells (Western Blot).
Solubility LogP~3.0 – 3.5Hydrophobic due to iodophenoxy group; requires DMSO.
Selectivity PHD2 vs FIHVariableFuran-2-carboxylates often inhibit FIH; check selectivity.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Assay Low solubility of IPMF-CAEnsure final DMSO is 1%. Sonicate stock solution. Do not exceed 100 µM in aqueous buffer.
No HIF Stabilization Cell permeability issuesThe carboxylic acid is charged at pH 7.4. Use an ester prodrug form if available, or increase incubation time/concentration.
High Background (FRET) Iron interferenceEnsure Iron/Ascorbate are fresh. Iron oxidation (Fe2+ -> Fe3+) kills the enzyme activity.

References

  • Chowdhury, R., et al. (2009). "Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases." Structure, 17(7), 981-989. Link

  • Epstein, A. C., et al. (2001). "C. elegans EGL-9 and mammalian homologs define a family of dioxygenases that regulate HIF by prolyl hydroxylation." Cell, 107(1), 43-54. Link

  • Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Ivan, M., et al. (2002). "Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor." Proceedings of the National Academy of Sciences, 99(21), 13459-13464. Link

  • PubChem Compound Summary. (n.d.). "5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid (CID 580493)."[2] National Center for Biotechnology Information.Link[2]

Disclaimer: This Application Note is for research use only. IPMF-CA is a chemical probe and has not been approved for clinical use.

Sources

Method

Crystallization methods for iodinated furan-2-carboxylic acid ligands

Application Notes & Protocols Introduction: The Crystallographic Challenge of Iodinated Furans Iodinated furan-2-carboxylic acids represent a pivotal class of ligands in medicinal chemistry and materials science. The fur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Crystallographic Challenge of Iodinated Furans

Iodinated furan-2-carboxylic acids represent a pivotal class of ligands in medicinal chemistry and materials science. The furan-2-carboxylic acid scaffold is a versatile building block derived from renewable resources like hemicelluloses[1]. The introduction of an iodine atom onto the furan ring significantly modulates the ligand's electronic properties, lipophilicity, and, most importantly, its intermolecular interactions through halogen bonding. This unique combination of a hydrogen-bond-donating carboxylic acid group and a halogen-bond-donating iodine atom presents both an opportunity and a challenge for obtaining high-quality single crystals suitable for X-ray diffraction (XRD).

Successful crystallization is the gateway to elucidating three-dimensional molecular structures, which is critical for structure-activity relationship (SAR) studies in drug development and for designing novel materials with tailored solid-state properties. However, the path to a well-diffracting crystal is often non-linear, plagued by issues such as poor solubility, oiling out, and the formation of microcrystalline powders.

This guide provides a comprehensive framework for systematically approaching the crystallization of these challenging ligands. It moves beyond simple recipes, focusing on the underlying principles to empower researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating systems, emphasizing purity, patience, and precise control over the thermodynamic landscape of crystallization.

Foundational Principles: Mastering Supersaturation

Crystallization is fundamentally a process of controlled precipitation, moving a molecule from a disordered state in solution to an ordered, solid-state lattice. This transition is driven by achieving a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility. The two key kinetic stages are:

  • Nucleation: The initial formation of a stable, ordered molecular aggregate. This is often the rate-limiting step. Too rapid a change in conditions leads to excessive nucleation, resulting in a shower of tiny, unusable crystals.[2] The goal is to form a few, well-ordered nuclei.

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei. This phase should proceed slowly and steadily to ensure the formation of a well-defined lattice with minimal defects.

The methods detailed in this guide are all designed to achieve supersaturation in a slow, controlled manner, thereby favoring crystal growth over rapid nucleation.

Pre-Crystallization Workflow: Setting the Stage for Success

Rushing into crystallization attempts without proper preparation is a common cause of failure. The following steps are critical and should not be overlooked.

Purity is Paramount

A minimum purity of 90-95% is strongly recommended before attempting to grow single crystals.[3] Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction. If the initial synthesis yields an impure product, purification by column chromatography, preparative HPLC, or recrystallization is essential.

Comprehensive Solubility Screening

Solvent selection is the most critical variable in crystallization.[3][4] The ideal solvent is one in which your compound is moderately soluble—"soluble hot, insoluble cold" is a classic rule of thumb.[2] For iodinated furan-2-carboxylic acids, the solvent must accommodate a polar carboxylic acid group and a more lipophilic iodinated aromatic ring.

Protocol: Small-Scale Solubility Screening

  • Place ~1-2 mg of your compound into a series of small, clean vials (e.g., HPLC vials).

  • Add a starting aliquot (e.g., 0.1 mL) of a test solvent to each vial.

  • Observe solubility at room temperature. Note if it dissolves completely, partially, or not at all.

  • If the compound is insoluble, gently warm the vial (e.g., to 40-60 °C) and observe.

  • If the compound dissolves, allow the vial to cool slowly to room temperature and then place it in a refrigerator (~4 °C) to see if a precipitate or crystals form.

  • Record all observations systematically. A good starting solvent will dissolve the compound when heated but show reduced solubility upon cooling.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Fig. 1: Decision workflow for crystallization."; fontsize = 10; fontname = "Arial"; } enddot Caption: Fig. 1: Decision workflow for crystallization.

Table 1: Common Solvents for Crystallization of Carboxylic Acids
SolventBoiling Point (°C)Polarity (Dielectric Const.)Notes
Polar Protic
Methanol6532.7Can form strong H-bonds with the carboxylic acid.
Ethanol7824.5Similar to methanol, but less volatile.
Isopropanol8219.9Good for slowing down crystallization.[5]
Water10080.1Use if compound shows some aqueous solubility; often used as an anti-solvent.[6]
Polar Aprotic
Acetone5620.7Good volatility for slow evaporation.
Acetonitrile8237.5Often yields good quality crystals.[5]
Tetrahydrofuran (THF)667.6Can solvate a wide range of polarities.
Ethyl Acetate776.0Common choice, good balance of properties.
Non-Polar
Toluene1112.4Useful for layering or as an anti-solvent.
Hexane / Heptane69 / 98~2.0Almost always used as anti-solvents to reduce polarity.

Crystallization Methodologies & Protocols

There is no single "magic bullet" technique.[3] It is advisable to screen multiple methods in parallel. For all methods, use clean, scratch-free glassware (e.g., siliconized glass) to minimize unwanted nucleation sites.[2] Vessels should be covered to prevent contamination from dust and fibers.[3]

Method 1: Slow Evaporation

Principle: This is the simplest method, where the concentration of the solute is slowly increased as the solvent evaporates, eventually reaching supersaturation.

Best For: Compounds that are highly soluble in volatile solvents. It's a good first attempt due to its simplicity.[2][7]

Protocol: Slow Evaporation

  • Dissolve your compound in a good solvent to near-saturation. A concentration similar to that used for NMR (5-10 mg in 0.7 mL) is a good starting point.[3]

  • Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial (an NMR tube or a small test tube works well).[2]

  • Cover the vial. To control the evaporation rate, either cap the vial loosely or cover it with parafilm and pierce 1-3 small holes with a needle.[8]

  • Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet cupboard or a box).[3]

  • Check the vial periodically (every few days) without disturbing it. Be patient; crystal growth can take days or weeks.

Scientist's Notebook:

  • Causality: The slow rate is crucial. Fast evaporation leads to rapid precipitation, forming powder or microcrystals. Using a less volatile solvent or reducing the opening size slows this process.

  • Iodine Insight: The heavy iodine atom can increase the density of the molecule, sometimes leading to crystals forming at the bottom of the vial. Be sure to inspect all surfaces.

Method 2: Vapor Diffusion

Principle: This is arguably the most versatile and gentle method.[7] A solution of the compound (in a "good" solvent) is placed in a sealed container with a larger reservoir of a volatile "anti-solvent" (in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Best For: Small quantities of material (milligrams) and when slow evaporation fails.[3]

Protocol: Hanging Drop Vapor Diffusion

  • Fill the reservoir of a VDX plate well (or a small beaker) with 0.5 - 1.0 mL of a suitable anti-solvent.

  • Prepare a concentrated solution of your compound in a good, less volatile solvent.

  • Pipette a small drop (2-5 µL) of your compound's solution onto the center of a siliconized glass coverslip.

  • Carefully invert the coverslip and place it over the reservoir, creating a seal (use vacuum grease if necessary).[9] The drop should be hanging above the anti-solvent.

  • Place the sealed container in a stable environment.

  • Monitor for crystal growth within the drop over several days to weeks.

dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=none, margin=0, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Fig. 2: Hanging drop vapor diffusion setup.

Scientist's Notebook:

  • Causality: The anti-solvent must be more volatile than the good solvent.[3] This ensures its vapor pressure drives diffusion into the drop, rather than the solvent from the drop evaporating into the reservoir.

  • Sitting Drop: An alternative is the "sitting drop" method, where the drop is placed on a pedestal inside the reservoir. This is often more stable but has a smaller surface area for diffusion.[10]

Table 2: Recommended Solvent Pairs for Vapor Diffusion
Good Solvent (Less Volatile)Anti-Solvent (More Volatile)
ToluenePentane / Hexane
Tetrahydrofuran (THF)Pentane / Hexane
Dichloromethane (DCM)Pentane / Hexane
Methanol / EthanolDiethyl Ether
Ethyl AcetatePentane / Hexane
Method 3: Solvent Layering (Liquid-Liquid Diffusion)

Principle: This method is based on the slow diffusion between two miscible liquids. A solution of the compound is carefully layered with an anti-solvent. Crystallization occurs at the interface as the two solvents slowly mix.[7]

Best For: Compounds that are sensitive to temperature changes or when vapor diffusion is too slow.

Protocol: Solvent Layering

  • Dissolve your compound in a minimal amount of a "good" solvent. This solvent should ideally be denser than the anti-solvent.

  • Transfer this solution to a narrow container, such as a test tube or NMR tube.

  • Very carefully and slowly, pipette the anti-solvent down the side of the tube to form a distinct layer on top of the compound solution. Avoid any mixing.

  • Seal the tube and leave it undisturbed. Crystals will ideally form at the liquid-liquid interface.

Scientist's Notebook:

  • Causality: The success of this technique hinges on creating a sharp, undisturbed interface.[3] Using a syringe to add the anti-solvent can help. Freezing the bottom layer before adding the top layer is an advanced trick to ensure a clean interface.[3]

  • Furan-2-Carboxylic Acids: Given their ability to H-bond, layering a solution in THF or ethyl acetate with an alkane like heptane is a very effective combination.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent).[11] Compound is too soluble.Boil off some solvent to increase concentration and retry.[11] Try a different solvent system where the compound is less soluble. Add a seed crystal if one is available.
"Oiling Out" Supersaturation is too high; compound comes out of solution above its melting point.[11][12] Impurities are present.Re-heat the solution to redissolve the oil, add a small amount of the "good" solvent to reduce supersaturation, and cool more slowly.[11] Purify the compound again.
Microcrystals / Powder Nucleation rate is too high. Evaporation or cooling was too rapid.Slow down the process: use a less volatile solvent, reduce the opening of the vial, or cool the solution more slowly (e.g., by placing the flask in an insulated container).
Twinning / Aggregates Often occurs during late-stage growth or rapid evaporation.Try a different solvent that may favor a different crystal packing. Use vapor diffusion, which is a gentler method less prone to this issue.[3]

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. (URL: [Link])

  • Staples, R. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(6). (URL: [Link])

  • Ponomarenko, J., & Balodis, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412. (URL: [Link])

  • Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(10), 1463-1471. (URL: [Link])

  • Wikipedia. (n.d.). 2-Furoic acid. (URL: [Link])

  • Ponomarenko, J., & Balodis, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. (URL: [Link])

  • Organic Syntheses. (n.d.). FURYL CARBINOL AND 2-FURANCARBOXYLIC ACID. (URL: [Link])

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. (URL: [Link])

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. (URL: [Link])

  • University of Washington. (n.d.). Slow Evaporation Method. (URL: [Link])

  • Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (URL: [Link])

  • The Safety Net, Columbia University. (n.d.). Standard Operating Procedure - Crystallization. (URL: [Link])

  • Chen, J., et al. (2018). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 18(10), 6047-6057. (URL: [Link])

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. (URL: [Link])

  • University of Potsdam. (n.d.). Advice for Crystallization. (URL: [Link])

Sources

Application

Application Note &amp; Protocol: Solubilization of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid in DMSO for Cell-Based Assays

Introduction The successful execution of cell-based assays is fundamental to drug discovery and biological research. A compound's therapeutic potential can be accurately assessed only when it is effectively and consisten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful execution of cell-based assays is fundamental to drug discovery and biological research. A compound's therapeutic potential can be accurately assessed only when it is effectively and consistently delivered to the target cells in a biologically relevant state. This application note provides a comprehensive, field-proven guide for the solubilization and handling of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid using dimethyl sulfoxide (DMSO) as a vehicle.

The protocol herein is designed to ensure maximal compound integrity and minimize solvent-induced artifacts, thereby guaranteeing the reproducibility and reliability of your experimental results. We will delve into the causality behind each procedural step, from the preparation of high-concentration primary stocks to the final dosing of cell cultures, equipping the researcher with the knowledge to troubleshoot and adapt the protocol as needed.

Compound Information & Data Presentation

Before any experimental work, it is imperative to be familiar with the physicochemical properties of the compound. This data is essential for accurate calculations and proper handling.

PropertyValueNotes
IUPAC Name 5-[(4-iodophenoxy)methyl]furan-2-carboxylic acid[1]
Molecular Formula C₁₂H₉IO₄[1]
Molecular Weight 344.10 g/mol Essential for accurate molar concentration calculations.[1]
Purity (by HPLC) >98% (Lot-specific)High purity is critical to avoid off-target effects. Always refer to the Certificate of Analysis (CoA) provided with your specific lot.
Appearance White to off-white solid (Lot-specific)Visual inspection can be a preliminary check for compound integrity. Refer to the CoA.
Storage of Solid Form -20°C, desiccated, protected from lightProper storage of the solid compound is crucial for long-term stability.
Primary Solvent Dimethyl Sulfoxide (DMSO)Recommended for creating a high-concentration primary stock solution.

The Critical Role of the Solvent: DMSO in Cell Culture

DMSO is a powerful and widely used aprotic solvent capable of dissolving a vast range of hydrophobic compounds that are otherwise insoluble in aqueous media.[2] However, its utility is coupled with a well-documented, dose-dependent cytotoxicity.

Mechanism of Toxicity: As an amphipathic molecule, DMSO can interact with and disrupt the plasma membrane's phospholipid bilayer, leading to pore formation, increased cell permeability, and eventual cell death at higher concentrations.[3] This effect is both concentration- and time-dependent.[4]

Causality Behind Solvent Choice: The core strategy is to prepare a high-concentration stock solution in 100% DMSO.[2][5] This allows for the addition of a very small volume of the stock to the aqueous cell culture medium, ensuring the final DMSO concentration remains below the threshold for cytotoxic or other confounding biological effects.[6][7]

Assay or Cell TypeRecommended Final DMSO ConcentrationRationale
Robust/Immortalized Cell Lines ≤ 0.5% (v/v)Most common cell lines (e.g., HeLa, HEK293, A549) tolerate up to 0.5% DMSO for typical assay durations (24-72h) without significant viability loss.[2]
Primary Cells & Stem Cells ≤ 0.1% (v/v)These cell types are significantly more sensitive to solvent effects.[2] Keeping the DMSO concentration at or below 0.1% is critical for maintaining their physiological state.
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be rigorously validated and kept consistent across all plates to ensure data comparability.[5]
Long-Term Exposure (>72h) ≤ 0.1% (v/v)The cytotoxic effects of DMSO are cumulative; lower concentrations are necessary for longer incubation periods.[4][8]

The Mandate for a Vehicle Control: In every experiment, it is absolutely essential to include a "vehicle control." This control consists of cells treated with the same final concentration of DMSO in the culture medium as the compound-treated cells, but without the compound itself. This allows for the unequivocal differentiation between the effects of the compound and any background effects of the solvent.[5][6]

Experimental Workflow Overview

The following diagram outlines the complete workflow, from receiving the solid compound to dosing the cells in a multi-well plate.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh Solid Compound dissolve 2. Dissolve in 100% DMSO to create Primary Stock weigh->dissolve Use calibrated balance aliquot 3. Aliquot & Store (-20°C or -80°C) dissolve->aliquot Vortex/Sonicate to ensure complete dissolution thaw 4. Thaw One Aliquot aliquot->thaw intermediate 5. Prepare Intermediate Dilutions (Optional but Recommended) thaw->intermediate serial 6. Perform Serial Dilutions in Assay Medium intermediate->serial dose 7. Add Final Dilutions to Cell Plate serial->dose incubate 8. Incubate dose->incubate readout 9. Perform Assay Readout incubate->readout

Caption: Workflow for preparing and using DMSO stock solutions.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid in 100% sterile DMSO.

Materials:

  • 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid (solid)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile glass vial or amber microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 344.10 g/mol × 1000 mg/g = 3.441 mg

  • Weighing: Carefully weigh out 3.441 mg of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid and transfer it to a sterile glass vial.

    • Rationale: A glass vial is preferred over polystyrene as high-concentration DMSO can leach plasticizers from certain plastics.

  • Dissolution: Add 1 mL of sterile DMSO to the vial.[9]

  • Mixing: Cap the vial securely and vortex gently until the solid is completely dissolved.[5]

    • Troubleshooting: If the compound does not dissolve readily, sonicate the vial in a room temperature water bath for 5-10 minutes.[5] Gentle warming in a 37°C water bath can also be used, but caution is advised as heat may degrade some compounds.[5] Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into small, single-use, sterile amber or foil-wrapped microcentrifuge tubes (e.g., 20 µL aliquots). Store immediately at -20°C or -80°C.

    • Rationale: Aliquoting is critical to prevent degradation of the compound that can occur with repeated freeze-thaw cycles.[5][6] Protection from light is a general best practice for preserving compound integrity.

Protocol 2: Preparation of Working Solutions for a Dose-Response Assay

This protocol describes how to prepare a series of working solutions from the 10 mM primary stock for a typical 96-well plate assay, ensuring the final DMSO concentration does not exceed 0.1%.

Example Assay Parameters:

  • Highest Final Compound Concentration: 10 µM

  • Final Well Volume: 200 µL

  • Target Final DMSO Concentration: 0.1%

Procedure:

  • Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and thaw it at room temperature.

  • Prepare an Intermediate Dilution (100x Stock): This step is crucial for minimizing pipetting errors and controlling the final DMSO concentration.

    • Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate stock.

    • Calculation: Add 2 µL of 10 mM stock to 198 µL of medium.

    • The DMSO concentration in this intermediate stock is now 1%.

  • Prepare Serial Dilutions: Perform a 2-fold or 3-fold serial dilution from the 100 µM intermediate stock using the cell culture medium as the diluent.[10]

    • For a 2-fold dilution series:

      • Label a series of sterile tubes (e.g., 100 µM, 50 µM, 25 µM, etc.).

      • Add 100 µL of medium to all tubes except the first (100 µM) tube.

      • Add 200 µL of your freshly prepared 100 µM intermediate stock to the first tube.

      • Transfer 100 µL from the 100 µM tube to the 50 µM tube. Mix thoroughly by pipetting.

      • Using a fresh tip, transfer 100 µL from the 50 µM tube to the 25 µM tube. Mix.

      • Continue this process for all desired concentrations.[11]

  • Dosing the Cell Plate: Add the appropriate volume of your serial dilutions to the wells containing cells and medium.

    • To achieve the final concentrations, you will add a fraction of the total well volume. For example, if you add 20 µL of your 100 µM working solution to a well containing 180 µL of cells in medium (for a final volume of 200 µL), the final concentration will be 10 µM.

    • Final Concentration = (Concentration of working solution × Volume added) / Final well volume

    • Final DMSO% = (DMSO% in working solution × Volume added) / Final well volume

    • Example: (1% DMSO × 20 µL) / 200 µL = 0.1% Final DMSO

  • Vehicle Control: In parallel, prepare a vehicle control by performing the same dilution steps with a "mock" intermediate stock that contains 1% DMSO in medium but no compound. Add this to the vehicle control wells.

Experimental Design & Self-Validation

A well-designed plate layout is crucial for data integrity. It allows for the identification of plate-to-plate variability, edge effects, and solvent toxicity.

Caption: Example plate map for a dose-response experiment.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates when added to aqueous medium. The compound's solubility limit in the aqueous buffer has been exceeded.- Perform an intermediate dilution step in a mix of DMSO and medium to acclimate the compound. - Lower the final concentration of the compound. - Ensure the medium is at 37°C when adding the compound stock.
High toxicity observed in vehicle control wells. - The final DMSO concentration is too high for the specific cell type. - The DMSO used is not of a suitable (cell culture) grade.- Reduce the final DMSO concentration to 0.1% or lower.[2][12] - Always use fresh, anhydrous, sterile-filtered DMSO. - Perform a DMSO toxicity curve (0.01% - 2%) on your cell line to determine its specific tolerance.[12]
Inconsistent or non-reproducible assay results. - Incomplete dissolution of the primary stock. - Degradation of the compound due to repeated freeze-thaw cycles. - Inaccurate pipetting during serial dilutions.- Visually confirm complete dissolution of the primary stock before aliquoting. Use sonication if necessary.[5] - Strictly adhere to the single-use aliquot protocol.[6] - Use calibrated pipettes and proper pipetting technique. Change tips for each transfer in a serial dilution.[11]

Safety Precautions

While specific toxicity data for 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid is not widely published, compounds with similar furan-carboxylic acid structures may cause skin and eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its DMSO solutions.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust with the solid form.[13]

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Olympus Life Science. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • de Abreu Costa, L. O., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • Al-Rubi, S., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Corning. [Link]

  • Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. [Link]

  • How to do serial dilutions (including calculations). Integra Biosciences. [Link]

  • How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? ResearchGate. [Link]

  • 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid. PubChem. [Link]

  • Serial Dilution Protocol. BPS Bioscience. [Link]

  • How to prepare a Serial Dilution. YouTube. [Link]

  • Serial Dilution Protocols. American Society for Microbiology. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deiodination of Iodophenoxy Compounds

Welcome to the technical support center for handling iodophenoxy compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of uninten...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling iodophenoxy compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended deiodination during chemical synthesis. As a senior application scientist, I've compiled this resource to provide not only troubleshooting protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design. Our goal is to ensure the integrity of your molecules and the success of your reactions.

Troubleshooting Guide: Diagnosis and In-Reaction Correction

This section addresses specific problems you might encounter in real-time during your experiments. Each issue is followed by a diagnostic approach and a series of corrective actions grounded in chemical principles.

Issue 1: Significant Deiodination Observed During a Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

You've set up a palladium-catalyzed cross-coupling reaction involving an iodophenoxy substrate. Upon workup and analysis (TLC, LC-MS, NMR), you observe a substantial amount of the corresponding deiodinated phenol or phenoxy-derived byproduct.

Probable Causes & Diagnostic Steps:

  • Reductive Dehalogenation Side Reaction: This is a common competing pathway in many cross-coupling reactions. It can be promoted by certain catalysts, ligands, bases, or solvents.[1]

  • Thermal Instability: Iodophenoxy compounds, especially those with electron-donating groups or specific substitution patterns like ortho-iodophenols, can be thermally labile.[2][3] High reaction temperatures can induce homolytic cleavage of the C-I bond, leading to radical-mediated deiodination.[3]

  • Base-Induced Proto-deiodination: Certain strong bases, particularly in protic solvents, can facilitate the removal of the iodine atom and its replacement with a hydrogen atom.

  • Photolytic Cleavage: Aryl iodides with electron-rich aromatic systems can be sensitive to light, which can promote the formation of aryl radicals and subsequent deiodination.[3][4]

Solutions & Corrective Actions:

  • Optimize Your Catalytic System:

    • Ligand Selection: For Pd-catalyzed reactions, switch to ligands known to promote rapid oxidative addition and reductive elimination, which can outcompete the dehalogenation pathway. For instance, bulky biarylphosphine ligands can be effective.[5]

    • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can minimize side reactions. Conversely, a more active catalyst system that allows for lower reaction temperatures is often beneficial.

  • Modify Reaction Conditions:

    • Temperature Reduction: This is often the most critical parameter. If your reaction requires high temperatures, explore alternative, more active catalyst systems that operate under milder conditions.[6] Even a small reduction in temperature can significantly decrease the rate of thermal decomposition.[3]

    • Solvent Choice: The polarity and protic nature of the solvent can influence deiodination. In some cases, switching to a solvent where iodide byproducts are insoluble can inhibit pathways that lead to deiodination.[5] Aprotic solvents like dioxane, toluene, or THF are generally preferred over protic solvents like alcohols.

    • Base Selection: Use the mildest base that is effective for your transformation. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often less prone to inducing proto-deiodination than strong bases like NaOtBu or KHMDS, especially at elevated temperatures.

  • Protect the Phenolic Hydroxyl Group:

    • The free hydroxyl group in iodophenols can contribute to instability.[2][3] Protecting it as a methyl ether (MOM), benzyl ether (Bn), or silyl ether (TBS, TIPS) can increase the stability of the C-I bond.[7][8] This is a crucial step, especially for ortho-iodophenols.[2][3]

  • Control the Reaction Atmosphere and Light Exposure:

    • Inert Atmosphere: Rigorously exclude oxygen by performing the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can participate in radical chain reactions that promote deiodination.

    • Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil, especially if you are working with electron-rich systems.[3][4]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the stability of iodophenoxy compounds and preventative strategies during synthesis and storage.

Q1: Why are iodophenoxy compounds, particularly ortho-iodophenols, so susceptible to deiodination?

A1: The susceptibility to deiodination stems from a combination of factors:

  • Weak Carbon-Iodine (C-I) Bond: The C-I bond is the weakest among the carbon-halogen bonds, making it more prone to cleavage under thermal, photolytic, or reductive conditions.[3]

  • Electronic Effects: The oxygen of the phenoxy group is electron-donating, which can increase the electron density on the aromatic ring. This can sometimes destabilize the C-I bond, particularly in certain substitution patterns.

  • Ortho Effect: In ortho-iodophenols, intramolecular interactions between the hydroxyl group and the iodine atom can weaken the C-I bond. Furthermore, these compounds are more prone to in-vivo deiodination.[2]

  • Radical Stability: The resulting aryl radicals can be stabilized by the adjacent oxygen atom, making their formation more favorable.[3]

Q2: I have synthesized an iodophenoxy compound and need to store it. What are the best practices to prevent decomposition?

A2: Proper storage is critical to maintain the integrity of your compound.

  • Store in the Dark: Protect the compound from light by storing it in an amber vial or a vial wrapped in aluminum foil.[3]

  • Store at Low Temperatures: Refrigeration or freezing is highly recommended to minimize thermal decomposition.

  • Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

  • Purity: Ensure the compound is free from residual catalysts (e.g., palladium) or acidic/basic impurities from the workup, as these can catalyze decomposition over time.

Q3: Are there any "green" or milder reagents that can be used to prevent deiodination?

A3: Yes, the field of green chemistry offers several strategies:

  • Aqueous Media with Specific Reagents: For certain transformations, using sodium sulfite in an aqueous medium can achieve reductive dehalogenation under mild conditions, which, while a deiodination method, highlights the potential for controlled reactions in water.[9]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis can often be performed at room temperature, thus avoiding thermal deiodination.[4][10] These methods can offer high selectivity and functional group tolerance.

  • Enzyme-Mimicking Systems: Research into mimics of deiodinase enzymes, which naturally perform regioselective deiodination, is providing insights into highly selective deiodination mechanisms.[11][12][13] While not directly preventative, understanding these mechanisms can inform the design of more stable molecules.

Q4: My iodophenoxy compound is a key intermediate. Should I consider using a bromophenoxy or chlorophenoxy analogue instead?

A4: This is an excellent strategic consideration.

  • Increased Stability: The C-Br and C-Cl bonds are significantly stronger than the C-I bond, making bromophenoxy and chlorophenoxy compounds much more stable towards thermal and reductive cleavage.[3]

  • Reactivity Trade-off: The trade-off is reduced reactivity in many cross-coupling reactions. However, modern catalytic systems with specialized ligands often provide excellent reactivity for aryl bromides and even chlorides, making them viable alternatives to unstable aryl iodides.[3]

  • Decision Matrix: Consider the downstream reaction conditions. If high temperatures or strongly basic/reductive conditions are unavoidable, switching to a brominated or chlorinated analogue is a prudent strategy to avoid dehalogenation.

Experimental Protocols & Data

Table 1: General Recommendations for Reaction Conditions to Minimize Deiodination
ParameterStandard Condition (Prone to Deiodination)Recommended ModificationRationale
Temperature > 100 °C< 80 °C or Room TemperatureMinimizes thermal C-I bond cleavage.[3][6]
Base Strong, soluble bases (e.g., NaOtBu, KHMDS)Weaker, often insoluble bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the likelihood of base-induced proto-deiodination.
Solvent Protic (e.g., alcohols) or high-polarity aprotic (e.g., DMF, DMSO)Non-polar aprotic (e.g., Toluene, Dioxane)Can suppress certain radical pathways and alter byproduct solubility.[11]
Atmosphere AirInert (N₂ or Ar)Prevents oxygen from participating in radical chain reactions.
Light Ambient laboratory lightFlask wrapped in foilPrevents photolytic cleavage of the C-I bond.[3][4]
Substrate Unprotected iodophenolProtected iodophenoxy ether (e.g., -OMe, -OBn)Increases the stability of the C-I bond.[8]
Protocol 1: General Procedure for Protecting an Iodophenol

This protocol describes the methylation of an iodophenol using dimethyl sulfate as a representative example.

  • Dissolution: Dissolve the iodophenol (1.0 equiv.) in a suitable aprotic solvent (e.g., acetone, acetonitrile) in a round-bottom flask.

  • Base Addition: Add a mild, solid base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.).

  • Reagent Addition: Add dimethyl sulfate (DMS, 1.1-1.2 equiv.) dropwise at room temperature. Caution: DMS is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the solid base. Quench the reaction mixture with a dilute aqueous solution of ammonium hydroxide to destroy any excess DMS.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Problem: Deiodination Pathways

The following diagram illustrates the primary pathways leading to the undesired deiodination of an iodophenoxy compound during a generic cross-coupling reaction.

DeiodinationPathways cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Deiodination Pathways Start Ar-I (Iodophenoxy) Product Ar-Nu (Coupled Product) Start->Product Pd Catalyst, Base, Nu-H Deiodinated Ar-H (Deiodinated Byproduct) Start->Deiodinated High Temperature (Thermal Cleavage) Start->Deiodinated Strong Base (Proto-deiodination) Start->Deiodinated Light (hν) (Photolytic Cleavage) Start->Deiodinated Reductive Conditions (e.g., Hydride Source) caption Key Pathways in Deiodination

Caption: Key Pathways in Deiodination

This decision tree can help guide your troubleshooting process when you observe deiodination.

Troubleshooting_Deiodination start Deiodination Observed temp Is Reaction Temp > 80°C? start->temp base Is a Strong Base Used? temp->base No sol_temp Lower Temperature or Change Catalyst System temp->sol_temp Yes protect Is Phenol Unprotected? base->protect No sol_base Switch to Weaker Base (e.g., K₃PO₄, Cs₂CO₃) base->sol_base Yes light Is Reaction Exposed to Light? protect->light No sol_protect Protect Hydroxyl Group (e.g., OMe, OBn) protect->sol_protect Yes sol_light Protect from Light light->sol_light Yes end Re-run Optimized Reaction light->end No sol_temp->base sol_base->protect sol_protect->light sol_light->end caption Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree

References

  • Butt, C. M., Wang, D., Stapleton, H. M., & volz, D. C. (2011). Halogen bonding: a novel mechanism for thyroid hormone receptor inhibition by halogenated phenolic compounds. Toxicological Sciences, 124(2), 387-398. [Link]

  • Manna, D., & Mugesh, G. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. [Link]

  • Li, J., et al. (2022). Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Frontiers in Chemistry, 10, 958634. [Link]

  • Krasikova, R. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(22), 7796. [Link]

  • Wang, L., et al. (2019). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Reddit User Discussion. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

  • Tomanová, M., Jedinák, L., & Cankař, P. (2019). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry, 21(10), 2621-2628. [Link]

  • Manna, D., & Mugesh, G. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. International Journal of Molecular Sciences, 22(8), 3998. [Link]

  • Wang, H., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(21), 6429. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768. [Link]

  • Klán, P., & Církva, V. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 26(6), 1629. [Link]

  • Tucker, J. W., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5129-5133. [Link]

  • Salvatore, D., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International Journal of Molecular Sciences, 22(21), 11575. [Link]

  • Krische, M. J., et al. (2021). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 143(42), 17743-17750. [Link]

  • Schweizer, U., et al. (2014). Crystal structure of mammalian selenocysteine-dependent iodothyronine deiodinase suggests a peroxiredoxin-like catalytic mechanism. Proceedings of the National Academy of Sciences, 111(29), 10526-10531. [Link]

  • Ghorai, M. K. (2020). A New Contender for Cross-Coupling Reactions with Aryl Halides. ScienceOpen. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Visser, T. J., & van Overmeeren-Kaptein, E. (1981). Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite. Biochimica et Biophysica Acta (BBA) - Enzymology, 658(2), 202-208. [Link]

  • Manna, D., & Mugesh, G. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 26(8), 2231. [Link]

  • Werz, D. B., et al. (2021). Oxidative Cyclization and Enzyme-free Deiodination of Thyroid Hormones. ResearchGate. [Link]

  • Ferreira, A. C. F., et al. (2002). Inhibition of thyroid type 1 deiodinase activity by flavonoids. Food and Chemical Toxicology, 40(7), 913-917. [Link]

  • Mugesh Research Group. (n.d.). Chemistry of the Thyroid Hormone Deiodination. Indian Institute of Science. [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

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  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Bianco, A. C., & Kim, B. W. (2006). Deiodinases: implications of the local control of thyroid hormone action. The Journal of Clinical Investigation, 116(10), 2571-2579. [Link]

  • Tsimbalenko, Y. V., & Shchepin, R. V. (2023). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. ResearchGate. [Link]

  • Pavlinac, J., et al. (2010). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. ResearchGate. [Link]

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  • Krasikova, R. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]

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  • Kumar, D. (2017). Iodine in Organic Synthesis. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid: A Deep Dive into 1H NMR Spectrum Analysis

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid, a molecule of interest in synthetic chemistry and drug development. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid, a molecule of interest in synthetic chemistry and drug development. As researchers and scientists, the unambiguous confirmation of a molecule's structure is paramount. This document serves as a practical comparison of ¹H NMR spectroscopy with other common analytical techniques, offering field-proven insights into experimental choices and data interpretation for robust structural validation.

The Central Role of ¹H NMR in Structural Analysis

While techniques like Mass Spectrometry (MS) provide molecular weight and Infrared (IR) Spectroscopy identifies functional groups, ¹H NMR spectroscopy offers an unparalleled, high-resolution map of the proton framework of a molecule. It reveals not only the electronic environment of each proton but also their spatial relationships through spin-spin coupling, allowing for a detailed reconstruction of the molecular architecture. For a molecule with multiple aromatic and heteroaromatic protons like 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid, ¹H NMR is the cornerstone of its structural verification.

Deconstructing the ¹H NMR Spectrum of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid

The structure of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid presents several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. Let's dissect the anticipated spectrum piece by piece.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the target molecule. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3]

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-a (COOH)~11.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[4][5]
H-b, H-b' (Aromatic)~7.60 - 7.70Doublet2HThese protons are ortho to the iodine atom. The electronegativity and anisotropic effects of iodine cause a downfield shift. They appear as a doublet due to coupling with H-c/c'.
H-c, H-c' (Aromatic)~6.80 - 6.90Doublet2HThese protons are ortho to the ether oxygen. The electron-donating nature of the oxygen shields these protons relative to H-b/b'. They appear as a doublet due to coupling with H-b/b'.
H-d (Furan)~7.20 - 7.30Doublet1HThis proton is on the furan ring at the C3 position, adjacent to the electron-withdrawing carboxylic acid group, leading to significant deshielding.[6][7] It is coupled to H-e.
H-e (Furan)~6.50 - 6.60Doublet1HThis proton is on the furan ring at the C4 position. It is less deshielded than H-d.[8][9][10] It is coupled to H-d.
H-f (Methylene)~5.10 - 5.30Singlet2HThe methylene protons are flanked by two electronegative oxygen atoms and are adjacent to two ring systems, resulting in a significant downfield shift. The absence of adjacent protons leads to a singlet signal.
Causality Behind Spectral Features
  • Chemical Shifts (δ): The position of a signal (chemical shift) is dictated by the local electronic environment of the proton. Electronegative atoms like oxygen and iodine withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).[11][12] Conversely, electron-donating groups "shield" protons, moving their signals upfield. The carboxylic acid proton (H-a) is the most downfield due to the strong deshielding from the adjacent carbonyl and hydroxyl oxygens.[4]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (a multiplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons, a phenomenon known as spin-spin coupling.[13][14] The number of peaks in a multiplet is determined by the 'n+1 rule', where 'n' is the number of adjacent, non-equivalent protons.

    • The furan protons (H-d and H-e) and the iodophenoxy protons (H-b/b' and H-c/c') each have one non-equivalent neighbor, resulting in their appearance as doublets.

    • The methylene protons (H-f) have no adjacent protons, so they appear as a singlet.

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment, confirming the presence of the 2H methylene group, the two 2H signals of the p-disubstituted benzene ring, and the individual 1H signals for the furan and carboxylic acid protons.

Caption: Molecular structure with proton assignments.

A Comparative Look: ¹H NMR vs. Alternative Spectroscopic Techniques

No single technique tells the whole story. A self-validating analytical approach involves corroborating data from multiple, orthogonal methods.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Detailed proton framework, connectivity, stereochemistry.Unambiguously defines the substitution patterns on both the furan and benzene rings and confirms the presence and location of the methylene bridge.Does not directly observe non-protonated carbons (e.g., C=O, C-I, quaternary carbons).
¹³C NMR Carbon skeleton, presence of all unique carbons.Confirms the total number of carbons (12) and the presence of key functional groups like the carboxylic acid carbon (~160-185 ppm) and the carbon bearing iodine.[4]Longer acquisition times; does not provide direct information on proton connectivity.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Confirms the molecular formula (C₁₂H₉IO₄) and provides the exact mass.[15] Fragmentation can help identify the iodophenoxy and furoic acid moieties.Does not distinguish between isomers. Provides limited information on the specific connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups and bond types.Clearly identifies the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1710-1760 cm⁻¹).[4] Also shows C-O ether and aromatic C-H stretches.Provides a "fingerprint" but does not map out the full molecular structure. Lacks the detailed connectivity information of NMR.

This comparison illustrates the synergistic nature of these techniques. While ¹H NMR provides the most detailed structural map, ¹³C NMR, MS, and IR provide essential confirmatory data that, when combined, lead to an irrefutable structural assignment.

Experimental Protocol for High-Resolution ¹H NMR

Achieving a high-quality, interpretable spectrum is contingent on meticulous sample preparation and data acquisition.

Objective: To obtain a high-resolution ¹H NMR spectrum of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid for structural verification.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.[16]

    • Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

    • Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution. This is typically an automated process on modern spectrometers.

    • Acquire a standard, single-pulse ¹H NMR spectrum. Key parameters to consider include:

      • Pulse Angle: 30-90 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds (a longer delay ensures accurate integration).

      • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Processing & Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the corresponding protons in the molecule.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire Spectrum (Set Parameters) lock->acquire process 7. Fourier Transform & Phasing acquire->process calibrate 8. Calibrate Chemical Shift process->calibrate integrate 9. Integrate Peaks calibrate->integrate assign 10. Assign Signals & Verify Structure integrate->assign

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The structural elucidation of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid serves as an excellent case study for the power of ¹H NMR spectroscopy. Through a logical analysis of chemical shifts, coupling patterns, and signal integrations, a complete and unambiguous assignment of the proton structure can be achieved. While ¹H NMR is the primary tool for this task, its data should always be contextualized and validated with complementary techniques like ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This integrated approach embodies the principles of scientific integrity, ensuring that the structures proposed in research and development are both accurate and trustworthy.

References

  • Abraham, R. J., et al. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. ResearchGate. Available at: [Link]

  • Azofra, L. M., et al. (2014). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. Journal of Organic Chemistry. Available at: [Link]

  • Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Canadian Journal of Chemistry. Available at: [Link]

  • Unknown. (n.d.). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Canadian Science Publishing. Available at: [Link]

  • Hong, S.-J., et al. (2011). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]

  • Cativiela, C., et al. (1996). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. RSC Publishing. Available at: [Link]

  • Unknown. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. Available at: [Link]

  • Unknown. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (n.d.). H-1 hydrogen-1 (proton) NMR spectrum of ethanoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Al-Farkh, Y. A., et al. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Iraqi Journal of Science. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/5-(4-Iodophenoxy_methyl_furan-2-carboxylic-acid]([Link]

  • Unknown. (n.d.). 1 H NMR chemical shifts and multiplicities. ResearchGate. Available at: [Link]

  • Study Mind. (2022). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • Trevisan, J., et al. (2019). Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Unknown. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • Soderberg, T. (2022). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Unknown. (n.d.). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). ResearchGate. Available at: [Link]

  • Chiarelli, L. R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Iodophenoxy Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of iodophenoxy furan derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, my aim is to not only present data but to also provide the underlying logic and experimental context to empower researchers in their own analytical endeavors. This document will compare and contrast fragmentation behaviors under different ionization techniques, offer insights into the fragmentation of halogenated analogues, and provide actionable experimental protocols.

Introduction: The Analytical Significance of Iodophenoxy Furan Derivatives

Iodophenoxy furan derivatives represent a unique chemical space, combining the aromaticity and reactivity of the furan ring with the steric and electronic effects of the iodophenoxy moiety. Understanding their behavior in a mass spectrometer is crucial for their identification in complex matrices, such as in metabolic studies or high-throughput screening campaigns. The fragmentation patterns observed serve as a "molecular fingerprint," providing valuable structural information that can confirm the identity of a synthesized compound or help in the characterization of an unknown. This guide will delve into the intricacies of these fragmentation patterns, providing a framework for their interpretation.

Fragmentation Under Electron Ionization (EI): A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This can be highly informative for structural elucidation. For iodophenoxy furan derivatives, the resulting mass spectrum is a composite of fragment ions originating from the furan core, the phenoxy group, and the carbon-iodine bond.

Key Fragmentation Pathways under EI

The primary fragmentation events for an iodophenoxy furan derivative under EI are expected to be:

  • Cleavage of the C-I Bond: The carbon-iodine bond is the weakest link in the molecule, making the loss of an iodine radical (I•) a highly favorable fragmentation pathway. This will result in a prominent peak at [M-127]⁺.[2]

  • Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, often leading to the formation of the cyclopropenyl cation (C₃H₃⁺) at m/z 39.[3]

  • Ether Bond Cleavage: The ether linkage between the furan and the phenyl ring can cleave, leading to ions corresponding to the furan moiety and the iodophenoxy moiety.

  • Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to the formation of unexpected fragment ions.

Proposed Fragmentation Mechanism

The following diagram illustrates a plausible fragmentation pathway for a generic iodophenoxy furan derivative under EI.

G M Iodophenoxy Furan Derivative (M) M_ion [M]⁺• (Molecular Ion) M->M_ion Ionization (70 eV) M_minus_I [M-I]⁺ (m/z = M-127) M_ion->M_minus_I α-Cleavage Iodine_radical I• Furan_ion [C₄H₃O]⁺ (m/z = 67) M_ion->Furan_ion Iodophenoxy_radical Iodophenoxy• Iodophenyl_ion [C₆H₄I]⁺ M_minus_I->Iodophenyl_ion Phenoxy_radical Phenoxy• C3H3_ion [C₃H₃]⁺ (m/z = 39) Furan_ion->C3H3_ion CHO_radical CHO•

Caption: Proposed EI fragmentation of an iodophenoxy furan derivative.

Fragmentation Under Electrospray Ionization (ESI): A Softer Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation than EI, often preserving the molecular ion.[4] This is particularly useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Key Fragmentation Pathways under ESI-MS/MS

In an ESI-MS/MS experiment, the protonated or deprotonated molecule is selected and subjected to collision-induced dissociation (CID). For iodophenoxy furan derivatives, the expected fragmentation pathways include:

  • Loss of Iodide: In negative ion mode, the loss of the iodide anion (I⁻) is a likely and diagnostic fragmentation.

  • Cleavage of the Ether Bond: Similar to EI, the ether linkage can be cleaved, though the resulting fragments will be even-electron species.

  • Deiodination: In-source fragmentation or CID can lead to the loss of the iodine atom, a phenomenon observed in the ESI-MS of iodinated aromatic compounds.

Proposed Fragmentation Mechanism (ESI-MS/MS)

The following diagram illustrates a potential fragmentation pathway for a protonated iodophenoxy furan derivative in an ESI-MS/MS experiment.

G MH [M+H]⁺ (Protonated Molecule) Fragment1 [M+H - HI]⁺ MH->Fragment1 CID HI HI Fragment2 [Furan-OH]⁺ MH->Fragment2 Iodobenzene Iodobenzene Fragment3 [Iodophenyl]⁺ MH->Fragment3 Furan_neutral Furan

Caption: Proposed ESI-MS/MS fragmentation of a protonated iodophenoxy furan.

Comparative Fragmentation: Iodophenoxy vs. Bromo- and Chlorophenoxy Furan Derivatives

The nature of the halogen substituent significantly influences the fragmentation pattern. A comparative analysis is essential for distinguishing between these analogues.

FeatureIodophenoxy Furan DerivativeBromophenoxy Furan DerivativeChlorophenoxy Furan Derivative
Molecular Ion Isotope Pattern Monoisotopic (¹²⁷I)Characteristic 1:1 doublet for ⁷⁹Br and ⁸¹BrCharacteristic 3:1 doublet for ³⁵Cl and ³⁷Cl
Halogen Loss Facile loss of I• (127 u)Loss of Br• (79/81 u)Less facile loss of Cl• (35/37 u)
[M-X]⁺ Ion Abundance HighModerateLow
Halogen Cation (X⁺) Abundance I⁺ (m/z 127) may be observedBr⁺ (m/z 79/81) often observedCl⁺ (m/z 35/37) often low abundance

This comparative data highlights the diagnostic value of the halogen's isotopic signature and the relative ease of carbon-halogen bond cleavage (C-I < C-Br < C-Cl).

Experimental Protocol: GC-MS Analysis of Iodophenoxy Furan Derivatives

This protocol provides a general framework for the analysis of iodophenoxy furan derivatives using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Sample Preparation
  • Dissolution: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: Further dilute the sample as necessary to be within the linear range of the instrument.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-550.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to the iodophenoxy furan derivative.

  • Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Library Search: Compare the acquired spectrum against a mass spectral library (e.g., NIST, Wiley) for confirmation, if available.[5]

G Start Sample Preparation GC_Injection GC Injection Start->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing & Analysis Detection->Data_Processing End Structural Elucidation Data_Processing->End

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of iodophenoxy furan derivatives is characterized by distinct patterns that are highly dependent on the ionization technique employed. Under EI, extensive fragmentation provides rich structural information, with the cleavage of the C-I bond being a dominant pathway. ESI, being a softer technique, is ideal for determining the molecular weight, with subsequent MS/MS experiments revealing key structural features. The comparative analysis with bromo- and chloro-analogues underscores the diagnostic importance of the halogen's properties in mass spectral interpretation. The provided experimental protocol offers a robust starting point for the analysis of these compounds, enabling researchers to confidently characterize their molecules of interest.

References

  • Calcul, L., et al. (2015). Complexity of Naturally Produced Polybrominated Diphenyl Ethers Revealed via Mass Spectrometry. Environmental Science & Technology, 49(3), 1339–1346. [Link]

  • Lam, J. C. W., et al. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated. Marine Drugs, 22(1), 23. [Link]

  • NIST. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2024). Electron ionization. In Wikipedia. Retrieved from [Link]

  • Pop, A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]

  • Pop, A., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-251. [Link]

  • Parr, M. K., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(S2), 215-228. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 11(12), e0167502. [Link]

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